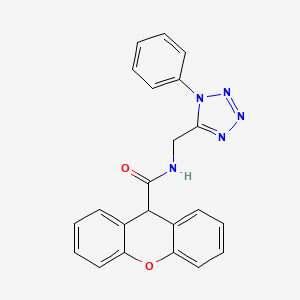
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN3 and its molecular weight is 356.27. The purity is usually 95%.
BenchChem offers high-quality 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroionophore Development
A study by Hong et al. (2012) explored fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, which showed specific metal recognition and chelation abilities, including the use of pyridine moieties for metal-fluorophore complexation. This research suggests potential applications in metal ion sensing and detection, leveraging the specific interactions of fluoroionophores with various metal cations (Hong et al., 2012).
DNA Binding and Cytotoxicity
Kumar et al. (2012) conducted a study on Cu(II) complexes with tridentate ligands similar in structure to the compound . These complexes showed significant DNA binding properties and demonstrated cytotoxicity towards various cancer cell lines. This research underscores the potential use of such compounds in the development of cancer therapeutics, particularly in the context of DNA-targeted treatments (Kumar et al., 2012).
Antiallergic Properties
Research by Menciu et al. (1999) on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound in focus, identified potent antiallergic agents. These compounds, particularly N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, were found to be significantly more potent than existing antiallergic medications in certain assays, indicating potential therapeutic applications in allergy treatment (Menciu et al., 1999).
Antibiotic Synthesis
The work by Lall et al. (2012) describes the synthesis of key intermediates for the preparation of antibiotics, specifically targeting community-acquired respiratory tract infections. This highlights the role of such compounds in the development of new antibiotics, especially against multidrug-resistant organisms (Lall et al., 2012).
properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.2ClH/c1-12-15(16-10-14(18)2-3-17(16)21-12)6-9-20-11-13-4-7-19-8-5-13;;/h2-5,7-8,10,20-21H,6,9,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXBERYPODDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)
![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)
![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)
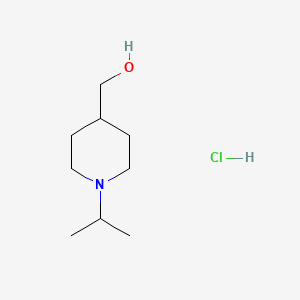

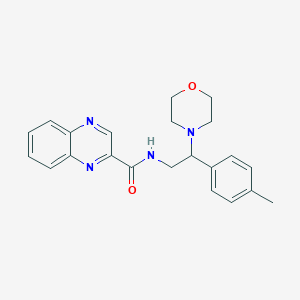
![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)
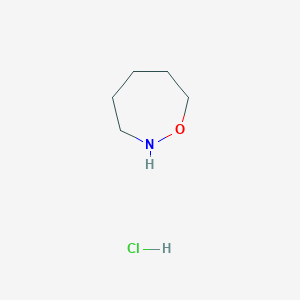
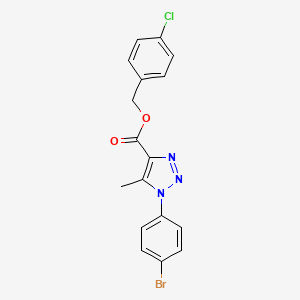
![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)
